An In-Depth Technical Guide to N,N-Diethyl 3-borono-4-methylbenzenesulfonamide: Synthesis, Properties, and Applications in Drug Discovery
An In-Depth Technical Guide to N,N-Diethyl 3-borono-4-methylbenzenesulfonamide: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Modern Medicinal Chemistry
N,N-Diethyl 3-borono-4-methylbenzenesulfonamide is a specialized organic compound that has garnered significant interest in the field of drug discovery, particularly as a key building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are innovative therapeutic agents that co-opt the body's natural protein disposal system to eliminate disease-causing proteins.[2][3][4] The unique trifunctional nature of N,N-Diethyl 3-borono-4-methylbenzenesulfonamide, featuring a sulfonamide group, a boronic acid moiety, and a substituted aromatic ring, provides a versatile scaffold for the construction of these complex molecules.[1][5][6]
The sulfonamide functional group is a well-established pharmacophore found in a wide array of approved drugs, known for its ability to engage in critical hydrogen bonding interactions with biological targets and improve pharmacokinetic properties.[1][5][6][7][8] The boronic acid group serves as a highly valuable synthetic handle, most notably for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, enabling the facile formation of carbon-carbon bonds.[9] This allows for the strategic connection of this building block to other components of a PROTAC, such as the linker or the ligand for the target protein.[3][4][10]
This technical guide provides a comprehensive overview of the synthesis, properties, and applications of N,N-Diethyl 3-borono-4-methylbenzenesulfonamide, offering valuable insights for researchers engaged in the design and development of novel therapeutics.
Physicochemical Properties
A summary of the key physicochemical properties of N,N-Diethyl 3-borono-4-methylbenzenesulfonamide is presented in the table below. While exhaustive experimental data for this specific compound is not widely published, these properties are based on available information and expert analysis of its chemical structure.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₈BNO₄S | [1] |
| Molecular Weight | 271.14 g/mol | [1] |
| CAS Number | 871329-80-5 | [1] |
| Appearance | White to off-white solid (predicted) | - |
| Solubility | Soluble in organic solvents such as DMSO, DMF, and methanol (predicted) | - |
| Storage | Store at room temperature | [1] |
Synthetic Strategies: A Multi-Step Approach
The synthesis of N,N-Diethyl 3-borono-4-methylbenzenesulfonamide is not a trivial one-step process. A logical and efficient synthetic route involves a multi-step sequence starting from commercially available materials. Two plausible strategies are outlined below, both culminating in the desired product.
Strategy 1: Directed Ortho-Metalation and Borylation
This strategy leverages the directing effect of the N,N-diethylsulfonamide group to achieve regioselective borylation at the ortho position. The N,N-diethylsulfonamide group is a known directed metalation group (DMG), which facilitates the deprotonation of the adjacent aromatic proton by a strong organolithium base.[11][12][13]
Diagram of the Directed Ortho-Metalation and Borylation Synthetic Pathway
Caption: A plausible synthetic route to the target molecule.
Experimental Protocol:
Step 1: Synthesis of N,N-diethyl-4-methylbenzenesulfonamide
This starting material can be readily synthesized from p-toluenesulfonyl chloride and diethylamine.
-
To a stirred solution of diethylamine (2.2 equivalents) in a suitable solvent such as dichloromethane or THF at 0 °C, add p-toluenesulfonyl chloride (1.0 equivalent) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford N,N-diethyl-4-methylbenzenesulfonamide as a white solid.
Step 2: Directed Ortho-Metalation and Borylation [14]
-
In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve N,N-diethyl-4-methylbenzenesulfonamide (1.0 equivalent) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add N,N,N',N'-tetramethylethylenediamine (TMEDA) (1.2 equivalents) to the solution.
-
Slowly add sec-butyllithium (s-BuLi) (1.2 equivalents) dropwise, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete lithiation.
-
To the resulting solution of the ortho-lithiated species, add triisopropyl borate (B(OiPr)₃) (1.5 equivalents) dropwise at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Perform an acidic workup with 1N HCl to hydrolyze the boronate ester to the desired boronic acid.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield N,N-Diethyl 3-borono-4-methylbenzenesulfonamide.
Strategy 2: Halogenation Followed by Halogen-to-Boron Conversion
An alternative approach involves the initial regioselective halogenation of N,N-diethyl-4-methylbenzenesulfonamide at the 3-position, followed by conversion of the resulting aryl halide to the boronic acid.
Diagram of the Halogenation and Borylation Synthetic Pathway
Caption: An alternative synthetic route to the target molecule.
Experimental Protocol:
Step 1: Synthesis of 3-bromo-N,N-diethyl-4-methylbenzenesulfonamide [15][16]
-
To a solution of N,N-diethyl-4-methylbenzenesulfonamide (1.0 equivalent) in a suitable solvent like dichloromethane, add a catalytic amount of iron(III) bromide (FeBr₃).
-
Slowly add bromine (1.1 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by recrystallization or column chromatography to obtain 3-bromo-N,N-diethyl-4-methylbenzenesulfonamide.
Step 2: Conversion of Aryl Bromide to Boronic Acid [17][18]
-
In a flame-dried flask under an inert atmosphere, dissolve 3-bromo-N,N-diethyl-4-methylbenzenesulfonamide (1.0 equivalent) in anhydrous THF.
-
Cool the solution to -78 °C.
-
Slowly add n-butyllithium (n-BuLi) (1.1 equivalents) dropwise.
-
Stir the mixture at -78 °C for 1 hour.
-
Add triisopropyl borate (1.5 equivalents) dropwise at -78 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Perform an acidic workup with 1N HCl.
-
Extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield the final product.
Spectroscopic Characterization (Predicted)
-
¹H NMR:
-
Aromatic protons will appear as complex multiplets in the range of δ 7.5-8.0 ppm.
-
The methyl group on the aromatic ring will be a singlet around δ 2.5 ppm.
-
The ethyl groups on the sulfonamide will show a quartet around δ 3.3 ppm (CH₂) and a triplet around δ 1.2 ppm (CH₃).
-
The protons of the boronic acid (-B(OH)₂) will likely be a broad singlet, the chemical shift of which will be concentration and solvent dependent.
-
-
¹³C NMR:
-
Aromatic carbons will appear in the region of δ 125-145 ppm. The carbon attached to the boron atom will be a key signal.
-
The methyl carbon will be around δ 20-25 ppm.
-
The carbons of the diethylamino group will be visible around δ 42 ppm (CH₂) and δ 14 ppm (CH₃).
-
-
Mass Spectrometry (MS):
-
The mass spectrum will show a molecular ion peak [M]+ or protonated molecular ion peak [M+H]+ corresponding to the calculated molecular weight.
-
Applications in Drug Discovery: A Key Component of PROTACs
The primary application of N,N-Diethyl 3-borono-4-methylbenzenesulfonamide is as a versatile building block in the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that consist of three main components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4][10]
Diagram of a Generic PROTAC Molecule
Caption: The three key components of a PROTAC molecule.
N,N-Diethyl 3-borono-4-methylbenzenesulfonamide can be incorporated into the PROTAC structure in several ways, primarily leveraging the reactivity of the boronic acid group.
Role in Suzuki-Miyaura Cross-Coupling:
The boronic acid functionality makes this molecule an ideal substrate for Suzuki-Miyaura cross-coupling reactions.[9] This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the boronic acid and an aryl or vinyl halide. In the context of PROTAC synthesis, this enables the covalent attachment of the N,N-Diethyl 3-borono-4-methylbenzenesulfonamide moiety to another part of the PROTAC, such as a linker or a ligand for the target protein that has been functionalized with a halide.[19][20][21]
The Sulfonamide Moiety:
The N,N-diethyl-4-methylbenzenesulfonamide portion of the molecule can serve multiple purposes. It can act as a rigid scaffold to orient the other components of the PROTAC, or it can be part of the linker itself, contributing to the overall physicochemical properties of the final molecule.[5][6][7][8] The sulfonamide group is known to be metabolically stable and can form favorable interactions with biological macromolecules.[1][5][6][7][8]
Conclusion and Future Perspectives
N,N-Diethyl 3-borono-4-methylbenzenesulfonamide is a valuable and versatile building block for the synthesis of complex bioactive molecules, most notably PROTACs. Its synthesis, while requiring a multi-step approach, is achievable through established organic chemistry methodologies such as directed ortho-metalation or halogenation followed by borylation. The presence of both a reactive boronic acid handle and a pharmaceutically relevant sulfonamide scaffold makes it an attractive component for drug discovery programs. As the field of targeted protein degradation continues to expand, the demand for specialized and strategically functionalized building blocks like N,N-Diethyl 3-borono-4-methylbenzenesulfonamide is expected to grow, paving the way for the development of next-generation therapeutics.
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